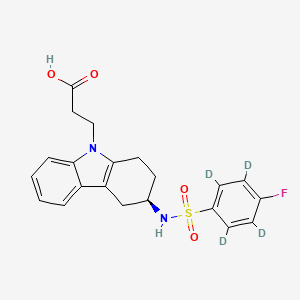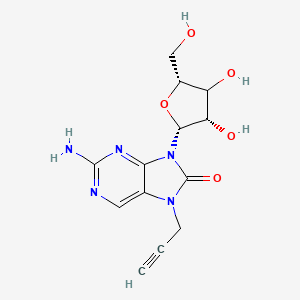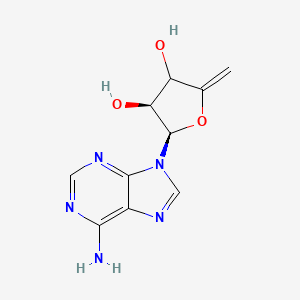
Tgf|A1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tgf|A1-IN-2 is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a diarylacylhydrazones derivative known for its ability to inhibit the activation and proliferation of fibroblasts, making it a promising candidate for the treatment of idiopathic pulmonary fibrosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|A1-IN-2 involves the preparation of diarylacylhydrazones derivatives. The synthetic route typically includes the reaction of hydrazine derivatives with diaryl ketones under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to control reaction parameters. Purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tgf|A1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tgf|A1-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting fibroblast activation and proliferation.
Medicine: Potential therapeutic agent for treating idiopathic pulmonary fibrosis and other fibrotic diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
Tgf|A1-IN-2 exerts its effects by inhibiting the activation of fibroblasts. It binds to specific molecular targets, such as signal transducer and activator of transcription 3 (STAT3), and interferes with the signaling pathways involved in fibroblast activation and proliferation. This inhibition prevents the abnormal activation and migration of fibroblasts, thereby reducing fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tgf|A1-IN-1: Another diarylacylhydrazones derivative with similar inhibitory effects on fibroblasts.
Tgf|A1-IN-3: Known for its higher potency but different molecular targets.
Tgf|A1-IN-4: Exhibits similar therapeutic effects but with a different mechanism of action
Uniqueness
Tgf|A1-IN-2 stands out due to its specific binding affinity to STAT3 and its ability to effectively inhibit fibroblast activation and proliferation. Its unique molecular structure allows for targeted therapeutic applications, making it a valuable compound in the treatment of fibrotic diseases .
Propriétés
Formule moléculaire |
C23H30N4O4S |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |
InChI |
InChI=1S/C23H30N4O4S/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |
Clé InChI |
BEZBRPCBTXVWAM-HKOYGPOVSA-N |
SMILES isomérique |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)











